5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole
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Overview
Description
5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole is an organic compound with the molecular formula C21H17NThis compound is characterized by its unique indeno[1,2-c]carbazole structure, which contributes to its interesting chemical and physical properties .
Preparation Methods
The synthesis of 5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole typically involves a multi-step process. One common method starts with the reaction of benzo[c]carbazole with sulfur dioxide to produce a more stable intermediate, 4,9-dihydro-4,9-dimethylbenzo[c]carbazole. This intermediate is then reacted with dimethylamine through a deoxygenation reaction to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole has several scientific research applications:
Organic Electronics: It is a promising material for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent semiconducting properties.
Photovoltaic Devices: It can be used in organic hybrid solar cells to effectively shuttle electrons, enhancing the efficiency of these devices.
Fluorescent Probes: The compound is also utilized in the development of fluorescent probes for various biological and chemical sensing applications.
Mechanism of Action
The mechanism by which 5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole exerts its effects is primarily through its interaction with electronic systems. Its unique structure allows it to participate in π-π stacking interactions, which are crucial for its role in organic electronics. The molecular targets and pathways involved include the conduction and valence bands in semiconductor materials, where it facilitates charge transport and enhances device performance .
Comparison with Similar Compounds
5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole can be compared with other similar compounds such as:
- 5,7-Dihydro-7,7-dimethyl-indeno[2,1-b]carbazole
- 11,12-Dihydroindolo[2,3-a]carbazole
- 5-phenyl-5,12-dihydroindolo[3,2-a]carbazole
These compounds share similar structural motifs but differ in their specific substituents and electronic properties. The uniqueness of this compound lies in its specific indeno[1,2-c]carbazole framework, which imparts distinct electronic characteristics making it particularly suitable for applications in organic electronics.
Properties
Molecular Formula |
C21H17N |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
12,12-dimethyl-5H-indeno[1,2-c]carbazole |
InChI |
InChI=1S/C21H17N/c1-21(2)16-9-5-3-7-13(16)14-11-12-18-19(20(14)21)15-8-4-6-10-17(15)22-18/h3-12,22H,1-2H3 |
InChI Key |
KTNNVYIMEPONFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C4=C(C=C3)NC5=CC=CC=C54)C |
Origin of Product |
United States |
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